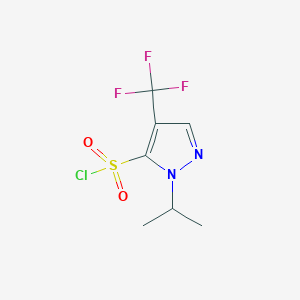

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H8ClF3N2O2S |

|---|---|

Molecular Weight |

276.66 g/mol |

IUPAC Name |

2-propan-2-yl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride |

InChI |

InChI=1S/C7H8ClF3N2O2S/c1-4(2)13-6(16(8,14)15)5(3-12-13)7(9,10)11/h3-4H,1-2H3 |

InChI Key |

SQGVWEOOCMTBOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the pyrazole ring can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols

Scientific Research Applications

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

To contextualize its properties, the compound is compared to structurally related pyrazole-based molecules (Table 1).

Table 1. Key Structural and Functional Differences

| Compound Name | Substituents (Positions) | Functional Groups | Key Properties/Applications |

|---|---|---|---|

| 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride | 1: Propan-2-yl; 4: CF₃; 5: SO₂Cl | Sulfonyl chloride | High reactivity for sulfonamide synthesis; agrochemical intermediates |

| 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde | 1: Methyl; 3: CF₃; 5: S-(3-ClC₆H₄) | Sulfanyl (thioether), aldehyde | Insecticidal activity; oxime ester precursors |

| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 1: Methyl; 3: CF₃; 5: S-(3-ClC₆H₄) | Sulfanyl, aldehyde | Structural analogs for pesticide development |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 1: Carbaldehyde; 3: 4-FC₆H₄; 5: C₆H₅ | Carbaldehyde, dihydropyrazole | Anticancer and anti-inflammatory leads |

Key Comparisons

Reactivity of Sulfonyl Chloride vs. Sulfanyl Groups

- The sulfonyl chloride group in the target compound is significantly more reactive than sulfanyl (thioether) groups found in analogs such as 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde . Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines to form sulfonamides), whereas sulfanyl groups participate in oxidation or alkylation reactions.

Impact of Trifluoromethyl Substituents

- The trifluoromethyl group at position 4 enhances electronegativity and lipophilicity, similar to its role in 1-methyl-3-trifluoromethyl derivatives . However, steric effects from the isopropyl group in the target compound may reduce accessibility to enzymatic pockets compared to smaller substituents (e.g., methyl).

Steric and Electronic Effects of Substituents

- The propan-2-yl group introduces greater steric hindrance than methyl or phenyl substituents in related compounds. This could limit rotational freedom in the pyrazole ring, as observed in crystallographic studies of N-substituted pyrazolines .

Applications in Drug Discovery

- Unlike carbaldehyde-substituted pyrazoles (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), which are explored for anticancer activity, the target compound’s sulfonyl chloride group makes it more suited for covalent inhibitor design or agrochemical synthesis .

Research Findings and Limitations

- Synthetic Versatility : The sulfonyl chloride moiety enables rapid diversification, a critical advantage over sulfanyl- or aldehyde-functionalized pyrazoles, which require additional steps for activation .

- Stability Concerns : Trifluoromethyl and sulfonyl chloride groups may confer hydrolytic instability under basic conditions, necessitating careful handling compared to more stable thioether analogs .

- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound are available in the provided evidence, highlighting the need for further characterization .

Biological Activity

1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonyl chloride functional group, which is known to enhance reactivity and facilitate the formation of various derivatives with potential therapeutic applications.

Chemical Structure

The compound features a pyrazole ring substituted with a trifluoromethyl group and a sulfonyl chloride moiety. The general structure can be represented as follows:

Biological Activity Overview

The biological activity of 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has been primarily investigated in the context of its interactions with various biological targets. Research indicates that this compound exhibits significant activity against several cellular pathways, making it a candidate for further pharmacological exploration.

The mechanism of action involves the inhibition of key enzymes and receptors involved in disease processes. The sulfonyl chloride group is particularly reactive, allowing for covalent modifications of target proteins, which can alter their function and lead to therapeutic effects.

Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exhibited cytotoxic effects on various cancer cell lines. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, showing IC50 values significantly lower than those of standard chemotherapeutics.

Anti-inflammatory Properties

In another study, the anti-inflammatory effects were evaluated using an animal model of acute inflammation. The administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that 1-(Propan-2-yl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed that at therapeutic doses, the compound exhibited minimal adverse effects, although further studies are necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.